molecular formula C13H8ClFO B7874930 3'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carbaldehyde

3'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B7874930
M. Wt: 234.65 g/mol
InChI Key: AMPPXDUPPOMFON-UHFFFAOYSA-N
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Description

3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carbaldehyde: is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 3’ position, a fluorine atom at the 4 position, and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Suzuki Cross-Coupling Reaction: This method involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids.

    Electrophilic Aromatic Substitution: This step introduces the aldehyde group into the biphenyl structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Can be used to form coordination complexes with metals.

Biology and Medicine:

    Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural features.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to proteins or enzymes and altering their function.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both chlorine and fluorine atoms in the biphenyl structure provides unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
  • The aldehyde group offers a reactive site for further functionalization, enhancing its utility in various chemical reactions.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPPXDUPPOMFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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